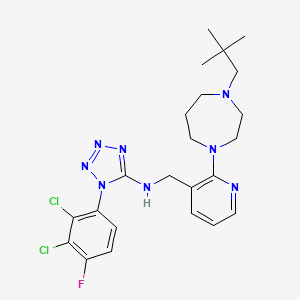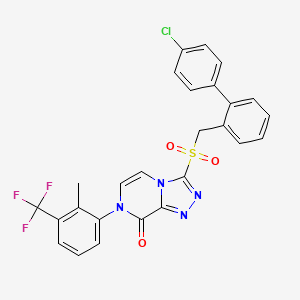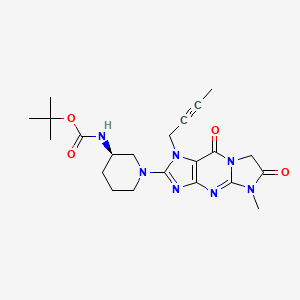
4-Hydroxy-3-(4-hydroxy-3-nitrocinnamoyl)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(4-hydroxy-3-nitrocinnamoyl)-6-methyl-2H-pyran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyran-2-one core with hydroxy and nitrocinnamoyl substituents, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(4-hydroxy-3-nitrocinnamoyl)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3-nitrocinnamic acid with 6-methyl-2H-pyran-2-one under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-(4-hydroxy-3-nitrocinnamoyl)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 4-oxo-3-(4-oxo-3-nitrocinnamoyl)-6-methyl-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-3-(4-hydroxy-3-aminocinnamoyl)-6-methyl-2H-pyran-2-one.
Substitution: Formation of 4-alkoxy-3-(4-alkoxy-3-nitrocinnamoyl)-6-methyl-2H-pyran-2-one.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(4-hydroxy-3-nitrocinnamoyl)-6-methyl-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(4-hydroxy-3-nitrocinnamoyl)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitro groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
4-Hydroxy-3-nitrocinnamic acid: Shares the nitrocinnamoyl moiety but lacks the pyran-2-one core.
6-Methyl-2H-pyran-2-one: Contains the pyran-2-one core but lacks the hydroxy and nitrocinnamoyl substituents.
4-Hydroxy-3-(4-hydroxy-3-aminocinnamoyl)-6-methyl-2H-pyran-2-one: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness: 4-Hydroxy-3-(4-hydroxy-3-nitrocinnamoyl)-6-methyl-2H-pyran-2-one is unique due to its combination of hydroxy, nitrocinnamoyl, and pyran-2-one functionalities. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-hydroxy-3-[(E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoyl]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO7/c1-8-6-13(19)14(15(20)23-8)12(18)5-3-9-2-4-11(17)10(7-9)16(21)22/h2-7,17,19H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYBACCETRXSEX-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[4-[1-(8-Tert-butyl-3-oxo-2-piperidin-1-yl-1,4-diazaspiro[4.5]dec-1-en-4-yl)propyl]benzoyl]amino]propanoic acid](/img/structure/B10836393.png)


![Thieno[2,3-c]pyridine derivative 1](/img/structure/B10836414.png)




![ethyl (2Z)-2-cyano-3-[(9-ethyl-9H-carbazol-3-yl)amino]prop-2-enoate](/img/structure/B10836444.png)


![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)


